(2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine (2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine AL-37350A is a novel and selective 5-HT2 receptor agonist with ocular hypotensive activity.
Brand Name: Vulcanchem
CAS No.: 362603-40-5
VCID: VC0517782
InChI: InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1
SMILES: CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

(2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

CAS No.: 362603-40-5

Inhibitors

VCID: VC0517782

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine - 362603-40-5

CAS No. 362603-40-5
Product Name (2S)-1-(3,7,8,9-Tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name (2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine
Standard InChI InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3/t9-/m0/s1
Standard InChIKey VVHJUSGIUWQPIT-VIFPVBQESA-N
Isomeric SMILES C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N
SMILES CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N
Canonical SMILES CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N
Appearance Solid powder
Description AL-37350A is a novel and selective 5-HT2 receptor agonist with ocular hypotensive activity.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole
AL-37350A
AL37350A
Reference 1: May JA, Chen HH, Rusinko A, Lynch VM, Sharif NA, McLaughlin MA. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole. J Med Chem. 2003 Sep 11;46(19):4188-95. PubMed PMID: 12954071.
PubChem Compound 10331436
Last Modified Nov 11 2021
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